molecular formula C12H9NO6S2 B14545250 Methyl 2-(benzenesulfonyl)-5-nitrothiophene-3-carboxylate CAS No. 62082-42-2

Methyl 2-(benzenesulfonyl)-5-nitrothiophene-3-carboxylate

Cat. No.: B14545250
CAS No.: 62082-42-2
M. Wt: 327.3 g/mol
InChI Key: QXUNQGKLFHETGI-UHFFFAOYSA-N
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Description

Methyl 2-(benzenesulfonyl)-5-nitrothiophene-3-carboxylate is an organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a benzenesulfonyl group, a nitro group, and a carboxylate ester group attached to a thiophene ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(benzenesulfonyl)-5-nitrothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the sulfonylation of a thiophene derivative followed by nitration and esterification. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The esterification step is usually carried out using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzenesulfonyl)-5-nitrothiophene-3-carboxylate undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The nitro and sulfonyl groups on the thiophene ring make it susceptible to electrophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Nucleophilic Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Nucleophilic Substitution: Amines or alcohols in the presence of a base.

Major Products Formed

    Reduction: The major product is the corresponding amino derivative.

    Nucleophilic Substitution: The major products are the corresponding amides or alcohol derivatives.

Scientific Research Applications

Methyl 2-(benzenesulfonyl)-5-nitrothiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(benzenesulfonyl)-5-nitrothiophene-3-carboxylate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can engage in electrophilic interactions. These interactions can affect the compound’s reactivity and its ability to form complexes with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl benzenesulfonate
  • 5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid

Uniqueness

Methyl 2-(benzenesulfonyl)-5-nitrothiophene-3-carboxylate is unique due to the combination of its functional groups, which impart distinct reactivity and properties

Properties

CAS No.

62082-42-2

Molecular Formula

C12H9NO6S2

Molecular Weight

327.3 g/mol

IUPAC Name

methyl 2-(benzenesulfonyl)-5-nitrothiophene-3-carboxylate

InChI

InChI=1S/C12H9NO6S2/c1-19-11(14)9-7-10(13(15)16)20-12(9)21(17,18)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

QXUNQGKLFHETGI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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